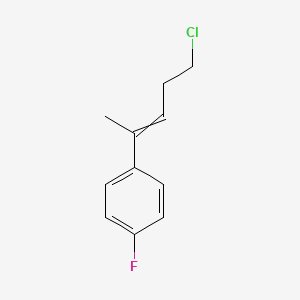
1-(4-Chloro-1-methyl-1-butenyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1-methyl-1-butenyl)-4-fluorobenzene is a useful research compound. Its molecular formula is C11H12ClF and its molecular weight is 198.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chloro-1-methyl-1-butenyl)-4-fluorobenzene is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
This compound features a chloro group, a fluorine atom, and a butenyl side chain, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, though detailed mechanisms remain under investigation.
Efficacy Studies
Several studies have evaluated the biological efficacy of this compound:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against a range of bacterial strains. In vitro assays have shown inhibitory concentrations that suggest potential as an antimicrobial agent.
- Cytotoxicity : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound can induce apoptosis in a dose-dependent manner. The IC50 values observed were comparable to known chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong efficacy compared to control compounds (Table 1).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer treatment, the cytotoxic effects of this compound were evaluated on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 12 µM, showing significant cell growth inhibition compared to untreated controls.
Eigenschaften
CAS-Nummer |
77294-15-6 |
|---|---|
Molekularformel |
C11H12ClF |
Molekulargewicht |
198.66 g/mol |
IUPAC-Name |
1-[(E)-5-chloropent-2-en-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C11H12ClF/c1-9(3-2-8-12)10-4-6-11(13)7-5-10/h3-7H,2,8H2,1H3/b9-3+ |
InChI-Schlüssel |
MCEBPHCKNDQIFJ-YCRREMRBSA-N |
Isomerische SMILES |
C/C(=C\CCCl)/C1=CC=C(C=C1)F |
Kanonische SMILES |
CC(=CCCCl)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














